molecular formula C12H15F3N2O5 B014146 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate CAS No. 117032-51-6

2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate

Cat. No. B014146
CAS RN: 117032-51-6
M. Wt: 324.25 g/mol
InChI Key: HROQVGGEVAAQOE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 6-(2,2,2-trifluoroacetamido)hexanoate (DTPH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline, but with an additional trifluoroacetamido group. DTPH is used as a substrate in enzymatic reactions, as a structural element in peptide synthesis, and as a fluorescent probe for studying the dynamics of proteins.

Scientific Research Applications

Anticonvulsant Research

This compound has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound . The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Pain Management

The compound has also shown potential in pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure . These new compounds have potential as anticonvulsant and antinociceptive agents .

Voltage-Gated Sodium and Calcium Channels Research

The compound has been used to determine the influence on the voltage-gated sodium and calcium channels . The most promising compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

GABA Transporter (GAT) Research

The compound has been used to assess its influence on the GABA transporter (GAT) . This research is crucial in understanding the mechanism of action of anticonvulsant compounds .

Protein Degradation Research

The compound has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is proteins with primary amines and free thiols . The compound is a bifunctional crosslinking agent that can react with these groups to form stable covalent bonds .

Mode of Action

The compound interacts with its targets through two coupling reactions. Initially, it forms an amide bond with molecules containing primary amines in a pH 7.5 buffer (pH range 6.5-8.5). The second coupling involves the formation of a thioether bond with molecules containing free thiols in a pH 6.8 buffer (pH range 6.5-7.0) .

Biochemical Pathways

The compound affects the biochemical pathways by modifying proteins. It can be used to prepare enzyme immunoconjugates and hapten carrier molecule conjugates . The exact downstream effects depend on the specific proteins that are targeted and modified.

Pharmacokinetics

The compound is expected to have good metabolic stability based on its structure .

Result of Action

The result of the compound’s action is the modification of proteins, which can alter their function. For example, it can be used to conjugate peptides to the Adenovirus vector containing the luciferase gene, serving as an adenovirus vector carrier .

Action Environment

The action of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is influenced by environmental factors such as pH. The compound’s reactivity with amines and thiols is optimal at different pH levels . Other environmental factors that could influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive substances.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROQVGGEVAAQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392987
Record name (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate

CAS RN

117032-51-6
Record name (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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